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molecular formula C9H15N B3153908 2-Azaadamantane CAS No. 768-41-2

2-Azaadamantane

Cat. No. B3153908
M. Wt: 137.22 g/mol
InChI Key: ZLSDEVRDASOICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669367B2

Procedure details

To 100 mg (0.311 mmol) of N-(2-nitrophenylsulfonyl)-2-azaadamantane, 51.6 mg (0.373 mmol) of potassium carbonate and 0.54 g of toluene were added, and after adjusting the temperature to 50° C., 0.039 mL (0.380 mmol) of thiophenol was added. After stirring for 5 hours, acetonitrile, methanol and water were added to obtain a uniform solution of 2-azaadamantane.
Name
N-(2-nitrophenylsulfonyl)-2-azaadamantane
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.039 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[N+](C1C=CC=CC=1S([N:13]1[CH:20]2[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:22][CH:14]1[CH2:15]3)[CH2:19]2)(=O)=O)([O-])=O.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.C1(S)C=CC=CC=1>O.CO.C(#N)C>[CH:14]12[CH2:22][CH:18]3[CH2:17][CH:16]([CH2:21][CH:20]([CH2:19]3)[NH:13]1)[CH2:15]2 |f:1.2.3|

Inputs

Step One
Name
N-(2-nitrophenylsulfonyl)-2-azaadamantane
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)N1C2CC3CC(CC1C3)C2
Name
Quantity
51.6 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.039 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 50° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C12NC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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